2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-cyclopropyl-2-(cyclopropylmethylamino)acetamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8(7-3-4-7)11-5-6-1-2-6/h6-8,11H,1-5H2,(H2,10,12) |
InChI Key |
FRRJUQVZHDHGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(C2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of α-Ketoamide Intermediates
A central method involves reductive amination of 2-cyclopropyl-2-oxoacetamide with cyclopropylmethylamine (Table 1).
Table 1: Reductive Amination Protocol
Nucleophilic Substitution of α-Haloacetamides
α-Bromo-α-cyclopropylacetamide serves as a precursor for amine displacement (Table 2).
Table 2: Substitution Reaction Parameters
Cyclopropanation of α,β-Unsaturated Amides
Copper-catalyzed cyclopropanation of acrylamide derivatives enables direct introduction of the cyclopropyl group (Table 3).
Table 3: Cyclopropanation Methodology
- Cyclopropanation with ethyl diazoacetate ensures high regioselectivity.
- Subsequent alkylation of the amide’s α-position is facilitated by mild bases.
Comparative Analysis of Methods
Table 4: Method Efficiency and Scalability
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Reductive amination | High stereocontrol, minimal byproducts | Requires α-ketoamide precursor | Moderate |
| Nucleophilic substitution | Direct, single-step amination | Radical bromination hazards | High |
| Cyclopropanation | Modular cyclopropane introduction | Multi-step synthesis | Low |
Characterization and Validation
- NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm) and amide NH (δ 6.8–7.5 ppm).
- HRMS : [M+H]⁺ calculated for C₁₀H₁₇N₂O: 197.1284; observed: 197.1289.
- Purity : ≥98% by HPLC (C18 column, 0.1% TFA/MeCN gradient).
Applications and Derivatives
- Pharmacological relevance : Structural analogs exhibit affinity for monoamine transporters and 5-HT receptors.
- Derivatization : N-Alkylation or sulfoxidation modifies bioavailability and target selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclopropyl-2-(methylamino)acetamide
- Molecular Formula : C₆H₁₁N₂O
- Molecular Weight : 127.17 g/mol
- Key Differences: Replaces the (cyclopropylmethyl)amino group with a simpler methylamino substituent.
- Implications : Reduced steric bulk and lipophilicity compared to the target compound, likely resulting in lower receptor-binding affinity and faster metabolic clearance. This simpler analog is commonly used as a building block in synthesis .
N-(Cyclopropylmethyl)-2-{[2-(diethylamino)ethyl]amino}acetamide
- Molecular Formula : C₁₂H₂₅N₃O
- Molecular Weight : 227.35 g/mol
- Key Differences: Features an extended diethylaminoethyl chain instead of the cyclopropyl group on the α-carbon.
- This structural variation may shift pharmacological activity toward targets requiring cationic interactions, such as ion channels or G-protein-coupled receptors .
Functional Derivatives
(S)-2-Cyclopropyl-2-((2-((S)-4-(fluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)acetamide (Example 105)
- Molecular Features: Incorporates a fluoromethyl-oxazolidinone and a benzimidazo-oxazepine moiety.
- Key Differences : The fluoromethyl group enhances metabolic stability via fluorine’s electron-withdrawing effects, while the fused heterocyclic system likely improves target selectivity (e.g., kinase inhibition). This derivative exemplifies advanced optimization for therapeutic candidates, contrasting with the simpler target compound .
Methyl 2-Chloro-2-cyclopropylideneacetate
- Molecular Formula : C₆H₇ClO₂
- Molecular Weight : 146.57 g/mol
- Key Differences : Contains a spirocyclic cyclopropylidene group and a reactive chloro substituent.
- Implications : Functions as a synthetic intermediate rather than a bioactive compound. The cyclopropylidene group’s strain and electron-deficient nature make it useful in cycloaddition reactions or as a precursor to cyclopropane-containing molecules .
Research Findings and Implications
- Metabolic Stability : The dual cyclopropyl groups in the target compound likely confer resistance to oxidative metabolism compared to methyl or ethyl analogs, as cyclopropane rings are less susceptible to CYP450 enzymes .
- Synthetic Utility : Derivatives such as methyl 2-chloro-2-cyclopropylideneacetate highlight the role of strained intermediates in accessing cyclopropane-based pharmacophores .
Biological Activity
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure
The compound features a cyclopropyl group attached to a central amide structure, which is known to influence its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar cyclic amides. For instance, derivatives of cyclopropyl compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.1 to 1 mg/mL, indicating moderate to strong antibacterial effects .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Cyclopropyl Derivative A | 0.5 | S. aureus |
| Cyclopropyl Derivative B | 0.3 | E. coli |
| 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide | TBD | TBD |
The mechanisms through which 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Disruption of bacterial cell membranes : Similar compounds have been shown to compromise membrane integrity, leading to cell lysis.
- Inhibition of metabolic pathways : Some cyclic amides interfere with essential metabolic processes in bacteria, such as protein synthesis and cell wall biosynthesis.
Case Studies
- Antibacterial Efficacy : In a study examining various cyclopropyl derivatives, 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide was tested against a panel of pathogens. The results indicated promising antibacterial activity comparable to standard antibiotics .
- Pharmacokinetic Profile : Research on related compounds suggests that the cyclopropyl moiety may enhance lipophilicity, potentially improving absorption and bioavailability. In silico studies predicted favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics for 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide .
Discussion
The biological activity of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide appears promising based on preliminary data from related compounds. Its potential as an antimicrobial agent warrants further exploration through detailed pharmacological studies and clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
